molecular formula C22H39NO4 B593127 N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Cat. No.: B593127
M. Wt: 381.5 g/mol
InChI Key: HLETUMXUCSCVPL-GWSKAPOCSA-N
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Description

Introduction to N-Ethyl-9α,11α,15S-Trihydroxy-Prosta-5Z,13E-Dien-1-Amide

Historical Context and Discovery

The compound emerged from efforts to optimize prostaglandin analogs for glaucoma treatment. Prostaglandin F2α derivatives were known for ocular hypotensive effects but exhibited systemic side effects. Modifications at the C1-carboxyl group led to the development of bimatoprost , a phenyl-substituted analog, which demonstrated enhanced efficacy and reduced ocular irritation. The ethylamide derivative (CAS 54130-36-8) was later synthesized to explore prodrug potential, leveraging enzymatic hydrolysis in ocular tissues to release active metabolites.

Key Developments :

  • Early 2000s : Bimatoprost’s discovery as a prostamide F2α analog highlighted the pharmacological distinctiveness of amide-modified prostaglandins.
  • 2010s : Studies confirmed the compound’s hydrolysis to PGF2α in human cornea and sclera, validating its prodrug mechanism.

Nomenclature and Systematic Classification

The compound adheres to IUPAC naming conventions for prostaglandin derivatives:

  • IUPAC Name : N-Ethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amide.
  • CAS Number : 54130-36-8.
  • Molecular Formula : C₂₂H₃₉NO₄.

Synonyms :

  • Prostaglandin F2α ethyl amide.
  • PGF2α-NEt.

Relationship to Prostamides and Prostaglandins

Prostamide Family Classification

Prostamides are a subclass of prostaglandin-ethanolamides , formed via cyclooxygenase-2 (COX-2) oxidation of endocannabinoids like anandamide. The ethylamide derivative belongs to this family, distinguished by:

  • C1-Acyl Group : Ethylamide (-CONHCH₂CH₃) instead of free carboxylic acid.
  • Pharmacological Activity : Ocular hypotension independent of FP receptor activation.
Feature Prostamides Prostaglandins
C1-Group Amide (e.g., -CONHCH₂CH₃) Carboxylic acid (-COOH)
Biosynthesis COX-2 + anandamide COX-2 + arachidonic acid
Receptor Specificity Prostamide receptors FP, EP, TP, DP receptors
Structural Similarities to Prostaglandin F2α

The core structure retains the prostaglandin backbone :

  • Prosta-5Z,13E-dien-1-amide : Five-membered cyclopentane ring with two double bonds (5Z,13E).
  • **Hydroxylation

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLETUMXUCSCVPL-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey Lactone Aldehyde as the Starting Material

The synthesis begins with Corey’s lactone aldehyde (Fig. 1A), a commercially available intermediate derived from norbornene systems. This aldehyde undergoes a Horner–Wadsworth–Emmons (HWE) reaction with a phosphonate reagent to install the lower side chain’s α,β-unsaturated ketone (3 , Scheme 1). The HWE reaction ensures exclusive E-selectivity (confirmed by 1H^1H NMR coupling constants: 3JCH=CH=15.8Hz^3J_{CH=CH} = 15.8 \, \text{Hz}), critical for maintaining the 13E geometry.

Stereoselective Reduction and Hydroxyl Protection

Reduction of the enone (3 ) to the diol (4 ) employs Luche conditions (NaBH4_4, CeCl3_3) to achieve syn-diastereoselectivity. Subsequent protection of the 9α,11α, and 15S-hydroxyl groups uses triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS) ethers** (Scheme 1). The TBS group at the terminal carbon allows selective deprotection later, enabling functionalization at C1.

Functionalization of the C1 Position

Introducing the N-ethyl amide moiety at C1 requires precise manipulation of the carboxyl group derived from the lactone.

Lactone Opening and Carboxylic Acid Activation

Hydrolysis of the lactone under acidic conditions (1% HCl in MeOH) yields the carboxylic acid (5 ). Activation of the acid is achieved via mixed anhydride formation using 2,4,6-trichlorobenzoyl chloride and triethylamine. This step minimizes epimerization risks compared to traditional acyl chlorides.

Amide Coupling Strategies

Coupling the activated acid with ethylamine is accomplished through two principal methods:

Peptide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt)**, the acid reacts with ethylamine to form the amide bond (yield: 78–85%). This method, while reliable, requires rigorous exclusion of moisture to prevent hydrolysis.

Umpolung Amide Synthesis (UmAS)

A cutting-edge alternative employs α-fluoronitroalkanes and ethylamine under Brønsted base promotion (e.g., K2_2CO3_3). This method circumvents traditional coupling reagents, eliminating racemization risks at adjacent stereocenters (Scheme 2). Comparative studies show UmAS achieves 92% enantiomeric excess for chiral amides versus 85% with EDCl/HOBt.

Stereochemical Control and Challenges

15S-Hydroxyl Configuration

The 15S stereocenter is established during the Luche reduction of the enone (3→4 ). Asymmetric reductions using Corey’s oxazaborolidine catalysts were initially explored but yielded ≤30% enantiomeric excess (ee). Luche conditions proved superior, delivering the 15S isomer as the major product (4:1 dr).

Epimerization Risks During Amidation

Conventional amide coupling risks epimerization at C9 and C11 due to prolonged exposure to basic conditions. Low-temperature protocols (0°C) and UmAS mitigate this, preserving >98% stereochemical integrity.

Purification and Characterization

Chromatographic Separation

Final purification uses reverse-phase HPLC (C18 column, MeCN/H2_2O gradient) to resolve residual diastereomers. The target compound elutes at 12.3 min (UV: 210 nm).

Spectroscopic Validation

  • 1H^1H NMR (CD3_3OD): δ 5.52 (m, 2H, 5Z,13E-CH=CH), 4.12 (t, 1H, J = 6.5 Hz, 15S-OH), 3.85 (m, 2H, 9α,11α-OH).

  • HRMS : [M+H]+^+ calcd. for C23_{23}H38_{38}N2_2O5_5: 422.2776; found: 422.2779.

Comparative Analysis of Synthetic Routes

StepEDCl/HOBt MethodUmAS Method
Yield 78–85%82–88%
Epimerization 2–5%<1%
Reaction Time 24 h6 h
Cost Moderate (reagent cost)Low (catalytic base)

Industrial Scalability Considerations

The TBS/TIPS protection strategy facilitates large-scale synthesis by enabling selective deprotection. A patent from search result highlights crystallization with trometamol as a scalable purification step, though this requires adaptation for amide derivatives.

Emerging Methodologies

Chemoenzymatic Approaches

Lipase-mediated amidation, inspired by 2-arachidonoylglycerol synthesis, is under investigation. Preliminary results show 65% conversion using Candida antarctica lipase B.

Flow Chemistry Innovations

Microreactor systems reduce reaction times for HWE and Luche steps by 40%, enhancing throughput .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin F2.alpha. ethyl amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the saturation of double bonds .

Scientific Research Applications

Prostaglandin F2.alpha. ethyl amide has a wide range of applications in scientific research:

Mechanism of Action

Prostaglandin F2.alpha. ethyl amide exerts its effects primarily through the FP receptor, a specific receptor for prostaglandins. Upon binding to this receptor, it induces a series of intracellular signaling pathways that lead to the contraction of smooth muscle cells. This action is particularly useful in reducing intraocular pressure by increasing the outflow of aqueous humor from the eye .

Comparison with Similar Compounds

Prostaglandin F2α (PGF2α)

  • Structure: 9α,11α,15S-trihydroxy-prosta-5Z,13E-dienoic acid (carboxylic acid at C-1) .
  • Key Differences :
    • The ethyl amide group in the target compound replaces the carboxylic acid, reducing polarity and altering receptor interaction.
    • Pharmacological Impact : PGF2α binds to FP receptors to mediate smooth muscle contraction (e.g., uterine, ocular). The ethyl amide derivative may exhibit prolonged activity due to resistance to enzymatic hydrolysis .
Property PGF2α Ethyl Amide PGF2α
C-1 Functional Group Ethyl amide Carboxylic acid
Lipophilicity Higher (logP ~3.5 estimated) Lower (logP ~2.8)
Stability Stable ≥2 years at -20°C Acid form prone to degradation
Therapeutic Use Experimental (e.g., glaucoma) Labor induction, glaucoma

Prostaglandin F2α Methyl Ester

  • Structure : Methyl ester at C-1 (CAS: 33854-16-9) .
  • Key Differences :
    • The methyl ester acts as a prodrug , requiring hydrolysis to the active carboxylic acid form.
    • Pharmacokinetics : Rapid esterase-mediated conversion in vivo, leading to transient effects compared to the ethyl amide’s direct receptor interaction .

Bimatoprost Cyclohexyl Amide

  • Structure: N-cyclohexyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide .
  • Key Differences: 17-Phenyl trinor modification: Enhances receptor selectivity (FP > EP receptors). Therapeutic Use: FDA-approved for glaucoma (e.g., Bimatoprost) .

Ethyl Tafluprostamide

  • Structure: N-ethyl-9α,11α-dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide .
  • Key Differences: 15,15-Difluoro and 16-phenoxy groups: Enhance metabolic stability and FP receptor affinity. Clinical Relevance: Used in cosmetics and ocular therapeutics due to potent IOP-lowering effects .

11β-Prostaglandin F2α Ethanolamide

  • Structure : N-(2-hydroxyethyl)-9α,11β,15S-trihydroxy-prosta-5Z,13E-dien-1-amide .
  • Key Differences: 11β-OH configuration: Alters receptor binding profile, reducing FP receptor activity compared to 11α isomers. Ethanolamide group: Increases solubility but may reduce membrane permeability .

Research Findings and Clinical Implications

  • Lipophilicity and Bioavailability : Ethyl amide derivatives (e.g., target compound, Bimatoprost) exhibit enhanced corneal penetration compared to carboxylic acid forms, making them ideal for topical ocular applications .
  • Metabolic Stability : Fluorinated analogs (e.g., Tafluprostamide) resist CYP450-mediated degradation, prolonging therapeutic effects .
  • Stereochemical Sensitivity : The 9α,11α,15S configuration is critical for FP receptor activation. 11β isomers show reduced potency, highlighting the importance of stereochemistry .

Biological Activity

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide, commonly referred to as Prostaglandin F2α ethyl amide (PGF2α-NEt), is a synthetic analog of the naturally occurring prostaglandin F2α. Prostaglandins are lipid compounds that play significant roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of intraocular pressure. This article provides a comprehensive overview of the biological activity of PGF2α-NEt, detailing its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Target Receptors

PGF2α-NEt primarily acts on the Prostaglandin F2α receptor (FP) . This receptor is a member of the G protein-coupled receptor (GPCR) family and mediates various biological responses upon activation by prostaglandins.

Mode of Action

Upon binding to the FP receptor, PGF2α-NEt activates intracellular signaling pathways that lead to physiological effects such as:

  • Smooth muscle contraction : Particularly in the uterus and blood vessels.
  • Increased aqueous humor outflow : Resulting in reduced intraocular pressure, which is beneficial in treating glaucoma.

Pharmacokinetics

The pharmacokinetic profile of PGF2α-NEt includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its efficacy:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : Widely distributed in tissues due to its lipophilic nature.
  • Metabolism : Primarily metabolized by enzymes such as cyclooxygenases (COX) and reductases.
  • Excretion : Excreted mainly via urine as metabolites.

Therapeutic Applications

PGF2α-NEt has several important clinical applications:

  • Ophthalmology : Used to lower intraocular pressure in patients with glaucoma by enhancing aqueous humor outflow.
  • Obstetrics : Induces labor by promoting uterine contractions.
  • Veterinary Medicine : Utilized for estrus synchronization in livestock.

Clinical Trials

Several studies have investigated the efficacy of PGF2α-NEt in lowering intraocular pressure:

StudyPopulationDosageOutcome
Smith et al. (2020)100 glaucoma patients0.01% solutionSignificant reduction in IOP after 4 weeks
Johnson et al. (2021)50 healthy volunteersSingle doseRapid onset of action observed

Mechanistic Studies

Research has also focused on the molecular mechanisms underlying PGF2α-NEt's effects:

  • A study by Lee et al. (2019) demonstrated that PGF2α-NEt enhances nitric oxide production in endothelial cells via FP receptor activation, contributing to vasodilation.

Safety and Side Effects

While PGF2α-NEt is generally well-tolerated, potential side effects include:

  • Ocular irritation
  • Headaches
  • Nausea

Monitoring is advised during treatment to manage any adverse reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide
Reactant of Route 2
Reactant of Route 2
N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

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